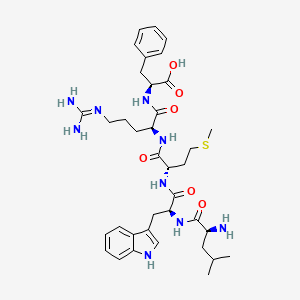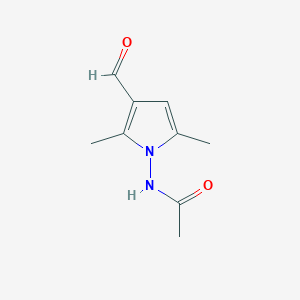
5-Ethylpyridin-3-amine
Overview
Description
The compound 5-Ethylpyridin-3-amine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C_5H_5N. The ethyl group attached to the pyridine ring indicates a modification that could potentially alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of related pyridine compounds involves various strategies. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine is achieved in two stages via a pyrylium salt, which is obtained by alkene diacylation . Another synthesis approach for a pyridine derivative, specifically 2-amino-5-ethoxypyridine, starts from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine . These methods highlight the versatility in synthesizing substituted pyridines, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate shows that the six- and five-membered rings are almost planar and coplanar with each other . This planarity is a common feature in pyridine derivatives and could be expected in the molecular structure of this compound.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. The compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, for example, is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses . The reactivity of this compound could be inferred to be similar, potentially acting as a nucleophilic agent in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the novel squaric acid derivative of 5-amino-2-methoxypyridine exhibits second-order nonlinear optical (NLO) applications and undergoes a phase transition at 200°C . While the specific properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that it may also possess unique physical and chemical characteristics suitable for specialized applications.
Scientific Research Applications
Synthesis and Derivative Formation
5-Ethylpyridin-3-amine serves as a foundational compound in the synthesis of various chemical derivatives due to its reactive amine group. For example, the synthesis of N-oxides of pyridylacetylenic amines involves the reaction of 2-methyl-5-ethynylpyridine (a closely related compound) with aliphatic and aromatic amines, showcasing the versatility of pyridine derivatives in chemical synthesis. This process is optimized under different solvents and conditions to yield products with potential applications in materials science and organic chemistry (Ikramov et al., 2021).
Catalytic Amination
Catalytic amination using copper catalysis presents another avenue of research, where compounds like bromopyridine are converted into aminopyridines in excellent yields. This method features low catalyst loading and mild reaction conditions, suggesting efficient pathways for the synthesis of aminopyridine derivatives, which are valuable in various chemical and pharmaceutical applications (Lang et al., 2001).
Reductive Amination
In the context of reductive amination, a new amine borane complex derived from 5-ethyl-2-methylpyridine has shown effectiveness for reductive aminations of ketones and aldehydes. This research highlights the potential of pyridine derivatives in synthetic organic chemistry, especially in the development of new reagents for the reduction of carbonyl compounds (Burkhardt & Coleridge, 2008).
Aromatic Amine Synthesis
The palladium-catalyzed amination of polyhalopyridines demonstrates the utility of pyridine derivatives in the selective synthesis of aromatic amines. This process achieves high yields and chemoselectivity, underscoring the importance of pyridine derivatives in facilitating selective bond formation in complex organic molecules (Ji et al., 2003).
Advanced Materials Development
This compound derivatives have been explored in the development of molecular scale wires and advanced materials. For instance, the synthesis of pentanickel complexes employing di(2-pyridyl)amide ligands signifies progress in the chemistry of extended metal atom chains, which are crucial for creating molecular electronics and nanotechnology solutions (Berry et al., 2003).
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through chemical reactions, leading to changes in the targets’ functions . .
Biochemical Pathways
The specific biochemical pathways affected by 5-Ethylpyridin-3-amine are not well-established. Given its chemical structure, it may be involved in various biochemical reactions.
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. It is likely that its effects depend on its specific targets and mode of action.
properties
IUPAC Name |
5-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHXIQAVSSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

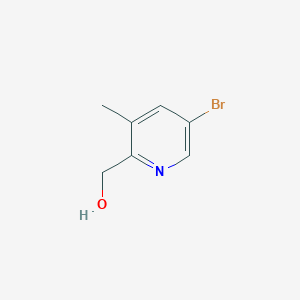


![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)

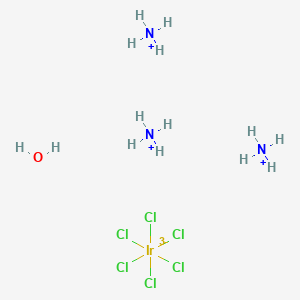
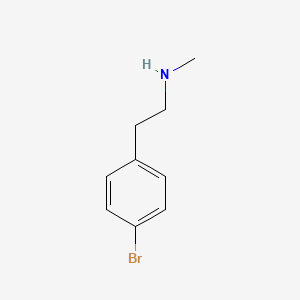
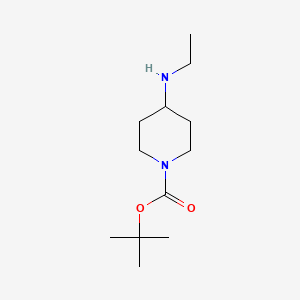

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)


